![molecular formula C9H7BrS B1441235 7-Bromo-5-methylbenzo[b]thiophene CAS No. 19076-19-8](/img/structure/B1441235.png)
7-Bromo-5-methylbenzo[b]thiophene
Overview
Description
7-Bromo-5-methylbenzo[b]thiophene is a heterocyclic organic compound. It is a derivative of benzo[b]thiophene, which is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, has been a topic of interest in recent literature . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For instance, the application of glutaric anhydride with 2-chloro-5-methylthiophene and 5-bromo-2-methylbenzo[b]thiophene in the presence of AlCl3, keto acids were obtained .Molecular Structure Analysis
The molecular structure of this compound is a derivative of benzo[b]thiophene, which is a five-membered ring made up of one sulfur as a heteroatom . The molecular weight of 5-methylbenzo[b]thiophene is 148.225 .Chemical Reactions Analysis
Thiophene, the base structure of this compound, easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Scientific Research Applications
Charge-Transporting Material Synthesis
The study by Wu et al. (2013) explores the "abnormal" bromination reaction selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based charge-transporting material. This material shows unique bromination at the 4- and/or 4′-position rather than the expected 3-position, attributed to a special "non-planar" conjugated model. This selectivity is significant for further modifications of these compounds, offering insights into designing new materials for electronic applications. The study's findings are backed by experiments and molecular simulations, providing a foundation for future research in material science and electronic device fabrication (Wu, Pang, Tan, & Meng, 2013).
Antioxidant Properties
Queiroz et al. (2007) prepared new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes via Buchwald-Hartwig cross-coupling, exploring their antioxidant properties through various evaluation methods. The study established structure-activity relationships based on substituent effects, offering a pathway to design antioxidants with tailored properties. This research contributes to the broader field of medicinal chemistry by identifying compounds with potential health benefits, especially in combating oxidative stress-related diseases (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Organic Light-Emitting Materials
In another study by Wu et al. (2013), novel triphenylamine (TPA) derivatives having perfluorinated cyclopentenyl and benzo[b]thiophene units were synthesized from 4-bromo-N,N-diphenyl-2-methylbenzo[b]thiophen-5-amine. These compounds exhibit strong fluorescence in solution and solid state, making them promising for use in thin-film devices as charge transport and organic light-emitting materials. The study highlights the role of structural conformation and electronic properties in defining the photophysical behavior of these compounds, providing a basis for future development in the field of optoelectronics (Wu, Pang, Tan, & Meng, 2013).
Future Directions
Mechanism of Action
Target of Action
7-Bromo-5-methylbenzo[b]thiophene is a heterocyclic organic compound that has attracted attention in various fields of research and industry. Thiophene-based analogs, including this compound, have been studied by a growing number of scientists as potential classes of biologically active compounds . .
Mode of Action
, suggesting that this compound may interact with its targets in a manner that induces changes in cellular processes.
Biochemical Pathways
Thiophene derivatives, including this compound, are known to affect a variety of biochemical pathways . .
Result of Action
Biochemical Analysis
Biochemical Properties
7-Bromo-5-methylbenzo[b]thiophene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of kinase inhibitors, which are crucial in regulating various cellular processes . The compound’s interaction with enzymes such as LIMK1, PIM-kinases, and MAPK-2 kinase (MK2) has been documented, highlighting its potential in disrupting actin polymerization and preventing the metastatic potential of tumor cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting kinase activity can lead to changes in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to inhibit enzymes like LIMK1 and PIM-kinases is due to its binding affinity, which disrupts the normal function of these enzymes and leads to altered cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosage is essential for its potential application in medicine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various cellular processes .
properties
IUPAC Name |
7-bromo-5-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQJWQNFZVDDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719904 | |
| Record name | 7-Bromo-5-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19076-19-8 | |
| Record name | 7-Bromo-5-methylbenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19076-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441153.png)
![3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride](/img/structure/B1441155.png)
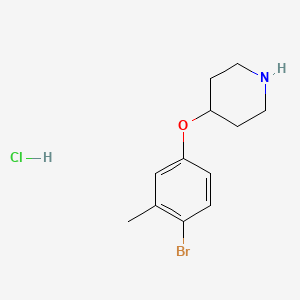
![4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441157.png)
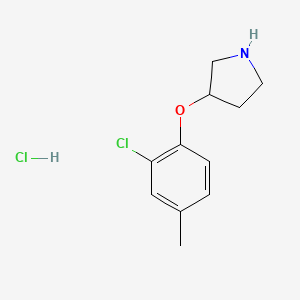
![3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441161.png)
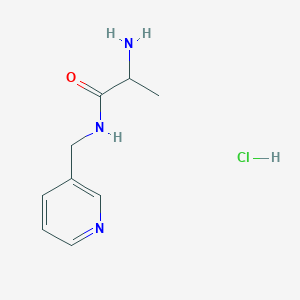
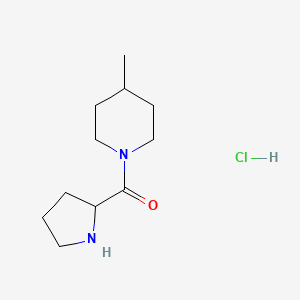
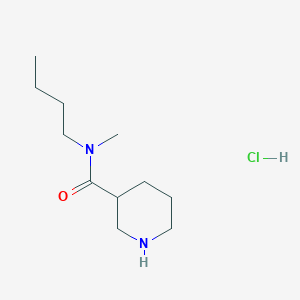
![3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441167.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1441173.png)
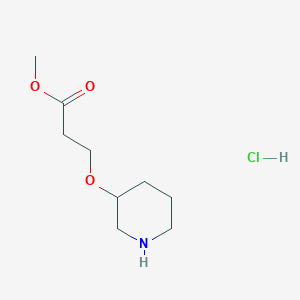
![3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441175.png)